molecular formula C12H17FN2O B1317407 2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine CAS No. 927975-34-6

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine

Cat. No.: B1317407
CAS No.: 927975-34-6
M. Wt: 224.27 g/mol
InChI Key: GOYHVBHGFOQIQB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine is a fluorinated and morpholine-containing organic compound offered for chemical and pharmaceutical research. This structure combines an aromatic fluorophenyl ring with a morpholine heterocycle through an ethanamine linker, a design frequently explored in medicinal chemistry. The incorporation of fluorine atoms can influence a molecule's electronic properties, metabolic stability, and binding affinity, while the morpholine ring is a common pharmacophore known to enhance solubility and contribute to biological activity . Molecules featuring morpholine cores are extensively investigated for their diverse chemotherapeutic potential . Specifically, research on related morpholine-acetamide derivatives has demonstrated significant biological activities, including inhibitory effects on carbonic anhydrase isoforms and the hypoxia-inducible factor-1α (HIF-1α) protein, which are attractive targets in oncology . Furthermore, such compounds have shown promising anti-proliferative activity against cancer cell lines, such as ovarian cancer, in preclinical studies . As a building block, this amine is valuable for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. It is primarily used in the synthesis of novel chemical entities to develop potential therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-fluorophenyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYHVBHGFOQIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structural attributes allow it to interact effectively with biological targets, enhancing its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant activity against various neurological conditions, including depression and anxiety disorders .

Mechanism of Action
The mechanism of action involves interactions with specific receptors and enzymes. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, modulating the activity of these targets and leading to desired pharmacological effects .

Materials Science Applications

Advanced Materials Development
The unique structural properties of this compound make it suitable for developing advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices has been studied for applications in sensors and electronic devices .

Biological Studies

Enzyme Interaction Studies
In biological research, this compound is utilized to study enzyme interactions and receptor binding. Its ability to mimic certain biological molecules allows researchers to investigate the dynamics of enzyme-substrate interactions, providing insights into metabolic pathways and potential therapeutic targets .

Case Studies

  • Neurological Disorder Treatment : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant efficacy in animal models for treating depression. The study highlighted the compound's ability to enhance serotonin receptor activity, leading to improved mood regulation .
  • Material Application in Sensors : Research focused on integrating this compound into polymeric materials for sensor applications revealed that its unique electronic properties contributed to enhanced sensitivity and specificity in detecting chemical agents .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This leads to modulation of the target’s activity and subsequent biological effects.

Comparison with Similar Compounds

Positional Isomerism (Fluorophenyl Derivatives)

  • The 2-fluorophenyl analog (target compound) vs. the 3-fluorophenyl isomer (CAS 933739-52-7) demonstrates how fluorine position influences electronic and steric profiles.

Halogen Substitution (Fluorine vs. Chlorine)

  • Replacing fluorine with chlorine (e.g., 4-chlorophenyl analog) increases molecular weight and lipophilicity (Cl: LogP ~0.71 vs. F: LogP ~0.14), which could enhance membrane permeability but reduce metabolic stability . Chlorine’s larger atomic radius may also sterically hinder interactions in tight binding pockets.

Morpholine Ring Modifications

  • Dimethylmorpholine (CAS 1156086-77-9) and methylmorpholine (CAS 954581-27-2) derivatives introduce alkyl groups to the morpholine ring, reducing the amine’s basicity and altering solubility. These modifications are often employed to fine-tune pharmacokinetic properties, such as half-life and tissue distribution .

Salt Forms and Solubility

  • The hydrochloride salt of the 3-chlorophenyl analog (CAS 1185302-32-2) exemplifies how salt formation improves aqueous solubility, a critical factor for in vivo efficacy .

Biological Activity

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine, a compound characterized by its unique structural features, including a fluorinated phenyl ring and a morpholine moiety, has garnered attention in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC12H17FN2O
Molecular Weight224.28 g/mol
CAS Number927975-34-6
IUPAC NameThis compound
AppearancePowder

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, which modulate the activity of these targets. This compound has shown promise in various studies related to neurological disorders and cancer therapies.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro:

  • Antitumor Activity : In studies assessing its efficacy against cancer cell lines, this compound demonstrated IC50 values in the low nanomolar range against mutant forms of epidermal growth factor receptor (EGFR), indicating potent inhibitory effects on tumor growth (Table 1) .
    Cell LineIC50 (nM)
    A431 (EGFR wt)83
    NCI-H3255 (mutant EGFR)4.6
  • Neuroprotective Effects : Preliminary findings suggest that the compound may offer neuroprotective benefits by modulating neurotransmitter systems, although further research is needed to elucidate these mechanisms.

Pharmacokinetics

Studies have shown favorable pharmacokinetic properties, including enhanced permeability across cell membranes, which is crucial for effective drug delivery. For example, a Caco-2 permeability assay indicated a 14-fold increase in permeability compared to related compounds .

Case Studies

  • EGFR Inhibition : A study highlighted the compound's effectiveness as an EGFR inhibitor in lung cancer models, showcasing its potential as a therapeutic agent in osimertinib-resistant cases . The research emphasized the compound's ability to maintain efficacy against various mutations associated with resistance.
  • Cytotoxicity Assessment : In cytotoxicity assays, the compound was evaluated for its effects on non-cancerous cell lines to determine selectivity. Results indicated minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile .

Comparative Analysis

The unique structure of this compound distinguishes it from similar compounds:

CompoundStructure FeatureBiological Activity
2-(4-Fluorophenyl)-ethylaminePara-fluorinated phenylModerate activity
2-Fluorophenylboronic acidBoron-containingIntermediate for synthesis

The combination of both fluorinated and morpholine groups provides enhanced stability and binding interactions that are not present in these similar compounds .

Q & A

Q. What are the standard synthetic routes for 2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine?

A common method involves a multi-step synthesis:

  • Step 1 : Condensation of 1-(2-fluorophenyl)ethanone with morpholine under basic conditions (e.g., NaOH in ethanol) to form an intermediate enone.
  • Step 2 : Reduction of the carbonyl group using agents like sodium borohydride or catalytic hydrogenation to yield the amine.
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization .
    Variants may employ guanidine nitrate and lithium hydroxide for cyclization in related amine syntheses .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • 1H/13C NMR : To confirm the fluorophenyl and morpholine substituents (e.g., aromatic protons at ~7.0–7.5 ppm, morpholine protons at ~3.5–4.0 ppm).
  • Mass Spectrometry (MS) : For molecular weight verification (expected [M+H]+ ~251 g/mol).
  • HPLC : To assess purity (>95% typical for research-grade material).
  • Melting Point : Consistency with literature values (if available) .

Q. What biological activities are associated with structural analogs of this compound?

Morpholine-containing amines often exhibit:

  • Antimicrobial activity : Pyrimidin-2-amine derivatives with morpholinophenyl groups show broad-spectrum activity against bacteria/fungi .
  • Receptor binding : Fluorophenyl-morpholine hybrids may interact with CNS targets (e.g., serotonin/dopamine receptors), as seen in regulated analogs .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst screening : Lithium hydroxide in ethanol (as in ) improves cyclization efficiency. Alternative bases (e.g., KOH) or microwave-assisted synthesis may reduce reaction time .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Reflux at 80–100°C balances reaction rate and decomposition .

Q. What challenges arise in crystallographic analysis of this compound?

  • Molecular flexibility : The morpholine ring and fluorophenyl group may hinder crystal packing. Use SHELXL for refinement (high-resolution data required) .
  • Twinned crystals : Common in flexible molecules; SHELXL’s TWIN command can model twinning .
  • Hydrogen bonding : Limited H-bond donors (only the amine) may necessitate co-crystallization with acids .

Q. How can enantiomeric purity be assessed if chiral centers are present?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • NMR with chiral shift reagents : Eu(hfc)3 induces splitting of enantiomer signals.
  • Circular Dichroism (CD) : For absolute configuration determination .

Q. What computational methods aid in predicting biological activity?

  • Molecular docking : Screen against protein targets (e.g., 5-HT2A receptor) using AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position) with antimicrobial IC50 values .

Q. How do structural modifications (e.g., fluorine substitution) impact physicochemical properties?

  • Lipophilicity : Fluorine at the 2-position increases logP vs. para-substituted analogs.
  • Metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation.
  • Solubility : Morpholine enhances aqueous solubility via hydrogen bonding .

Methodological Considerations

Q. What precautions are necessary for handling fluorinated amines?

  • Toxicity : Wear PPE (gloves, goggles) due to potential neurotoxicity (analogous to regulated compounds in ).
  • Waste disposal : Neutralize with dilute HCl before aqueous disposal .

Q. How to resolve contradictions in spectral data during characterization?

  • Cross-validate techniques : Compare NMR with IR (amine N-H stretch ~3300 cm⁻¹) and HRMS.
  • Isotopic labeling : Deuterated analogs (e.g., ) can clarify ambiguous proton assignments .

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